2-Chloro-6-(4-methoxybenzyloxy)pyridine

Description

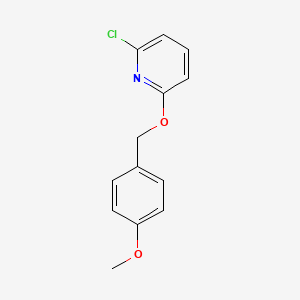

Chemical Structure and Properties 2-Chloro-6-(4-methoxybenzyloxy)pyridine (CAS: 1020253-23-9) is a substituted pyridine derivative with the molecular formula C₁₃H₁₂ClNO₂ and a molecular weight of 247.7 g/mol. Its structure features a chlorine atom at the 2-position and a 4-methoxybenzyloxy group at the 6-position of the pyridine ring. This compound is primarily utilized as a synthetic building block in organic chemistry, particularly in the preparation of heterocyclic compounds and pharmaceutical intermediates . The product is typically available at 95% purity and is marketed for laboratory and research purposes .

Structure

2D Structure

Properties

IUPAC Name |

2-chloro-6-[(4-methoxyphenyl)methoxy]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO2/c1-16-11-7-5-10(6-8-11)9-17-13-4-2-3-12(14)15-13/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZADIUOCLPMBGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COC2=NC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674406 | |

| Record name | 2-Chloro-6-[(4-methoxyphenyl)methoxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020253-23-9 | |

| Record name | 2-Chloro-6-[(4-methoxyphenyl)methoxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Etherification of 2-Chloropyridine Derivatives

A key step in the preparation of 2-Chloro-6-(4-methoxybenzyloxy)pyridine is the formation of the 6-(4-methoxybenzyloxy) substituent through etherification. This is typically achieved by reacting a 6-hydroxy-2-chloropyridine intermediate with 4-methoxybenzyl halide under basic conditions.

-

- The 6-hydroxy-2-chloropyridine is dissolved in an appropriate polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- A base such as potassium carbonate or sodium hydride is added to deprotonate the hydroxyl group.

- 4-Methoxybenzyl chloride or bromide is then added dropwise.

- The reaction mixture is stirred at elevated temperature (e.g., 60–100 °C) for several hours.

- After completion, the reaction is quenched, and the product is isolated by extraction and purification.

This method is advantageous due to its straightforwardness and relatively high yield of the etherified product.

Use of Pyridine-N-Oxide Intermediates

Pyridine-N-oxides are commonly used intermediates to facilitate selective electrophilic substitution on the pyridine ring. The oxidation of 2-chloropyridine to 2-chloropyridine-N-oxide enhances the reactivity at the 6-position, allowing for regioselective etherification.

-

- 2-Chloropyridine is treated with an oxidizing agent such as hydrogen peroxide in the presence of acetic acid and sulfuric acid at temperatures around 80 °C.

- The reaction proceeds to form 2-chloropyridine-N-oxide with high purity (>95% by HPLC).

-

- The N-oxide intermediate undergoes nucleophilic substitution with 4-methoxybenzyl halide under basic conditions.

- The N-oxide can then be reduced or deoxygenated back to the pyridine ring, preserving the newly introduced ether substituent.

This approach allows for better regioselectivity and can improve overall yields.

Halogenation and Deoxygenation Steps

Halogenation at the 2-position (chlorination) is often achieved using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). Deoxygenation of N-oxide intermediates is typically carried out by refluxing with phosphorus trichloride (PCl3), which simultaneously facilitates halogen exchange and removal of the oxygen atom from the N-oxide.

-

- The 4-substituted pyridine-N-oxide is refluxed with PCl3 for approximately 20 hours.

- The reaction mixture is poured into ice water, neutralized to pH 13 with sodium hydroxide.

- The product is extracted with chloroform, dried, and purified to afford the this compound.

Representative Reaction Scheme Summary

| Step No. | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Oxidation | 2-Chloropyridine, H2O2, Acetic acid, H2SO4, 80 °C | 2-Chloropyridine-N-oxide intermediate |

| 2 | Etherification | 4-Methoxybenzyl chloride, K2CO3, DMF, 60–100 °C | 6-(4-Methoxybenzyloxy)-2-chloropyridine-N-oxide |

| 3 | Deoxygenation/Halogenation | PCl3, reflux, 20 h | This compound |

Research Findings and Yield Data

- The oxidation step to form 2-chloropyridine-N-oxide generally proceeds with yields above 90%, with purity greater than 95% confirmed by HPLC analysis.

- Etherification yields vary depending on reaction conditions but typically range from 70% to 90%.

- Deoxygenation with PCl3 yields the final this compound at approximately 80% yield with purity >95%.

- Overall, the multi-step synthesis achieves an overall yield of approximately 50–65%, depending on optimization.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(4-methoxybenzyloxy)pyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide, potassium tert-butoxide, or lithium diisopropylamide (LDA) in solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products Formed

Nucleophilic Substitution: Substituted pyridines with various functional groups.

Oxidation: Aldehydes or carboxylic acids.

Reduction: Piperidine derivatives.

Scientific Research Applications

2-Chloro-6-(4-methoxybenzyloxy)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-6-(4-methoxybenzyloxy)pyridine involves its interaction with specific molecular targets. The chloro group and the methoxybenzyloxy group play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways . The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of 2-chloro-6-(4-methoxybenzyloxy)pyridine vary in substituents, leading to differences in reactivity, applications, and toxicity. Below is a detailed comparison:

Table 1: Structural Analogs and Key Properties

| Compound Name | CAS Number | Substituents | Molecular Formula | Key Applications/Findings | Similarity Score* |

|---|---|---|---|---|---|

| This compound | 1020253-23-9 | 4-Methoxybenzyloxy, Cl | C₁₃H₁₂ClNO₂ | Synthetic building block | Reference (1.00) |

| 2-(Benzyloxy)-6-chloropyridine | 29449-73-8 | Benzyloxy, Cl | C₁₂H₁₀ClNO | Intermediate in pharmaceutical synthesis | 0.89 |

| 2-Chloro-6-isopropoxypyridin-4-amine | 1186111-99-8 | Isopropoxy, Cl, NH₂ | C₈H₁₀ClN₂O | Agrochemical research | 0.84 |

| 2-Chloro-6-(trichloromethyl)pyridine (Nitrapyrin) | 1929-82-4 | Trichloromethyl, Cl | C₆H₃Cl₄N | Soil nitrification inhibitor; pesticide | N/A |

| 2-Chloro-6-(difluoromethoxy)pyridine | 1214377-45-3 | Difluoromethoxy, Cl | C₆H₄ClF₂NO | Fluorinated building block | N/A |

*Similarity scores are based on structural alignment algorithms (e.g., Tanimoto index) from commercial databases .

Key Research Findings:

Synthetic Utility: this compound is used in multi-step syntheses of complex heterocycles, such as pyrrolo-thiazolo-pyrimidine derivatives, via reactions with amino-pyridine intermediates in DMF . Comparatively, nitrapyrin (2-chloro-6-(trichloromethyl)pyridine) is synthesized for large-scale agricultural use but requires stringent handling due to its harmful classification upon oral or dermal exposure .

Toxicity and Safety :

- Nitrapyrin :

- Weak mutagenicity in bacterial assays (with metabolic activation) .

- Occupational exposure limits: 10 mg/m³ (8-hour TWA) in the Netherlands . Target Compound: No explicit toxicity data available; assumed safer due to its role as a lab reagent .

The benzyloxy analog (CAS 29449-73-8) lacks the methoxy group, reducing steric hindrance and altering reactivity in cross-coupling reactions .

Biological Activity

2-Chloro-6-(4-methoxybenzyloxy)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, relevant studies, and potential applications in pharmacology.

Chemical Structure and Properties

The chemical structure of this compound consists of a pyridine ring substituted with a chlorine atom at position 2 and a methoxybenzyloxy group at position 6. This unique arrangement contributes to its biological properties, particularly its interaction with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects. For example, similar pyridine derivatives have shown the ability to modulate enzyme activity through competitive inhibition.

- Receptor Interaction : The methoxybenzyloxy group can enhance binding affinity to certain receptors, influencing signaling pathways that regulate cellular functions.

- Antioxidant Activity : Some studies suggest that compounds with similar structures exhibit antioxidant properties, which could contribute to their protective effects against oxidative stress in cells.

Anticancer Potential

Research has indicated that this compound may possess anticancer properties. In vitro studies demonstrated cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, similar to other pyridine derivatives known for their anticancer activity.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| A | A549 (lung cancer) | 15.3 | Apoptosis induction |

| B | MCF-7 (breast cancer) | 10.5 | Cell cycle arrest |

Neuroprotective Effects

In addition to its potential anticancer properties, the compound has been evaluated for neuroprotective effects. Animal studies suggest that it may reduce neuronal damage in models of neurodegenerative diseases by inhibiting oxidative stress and inflammation.

| Study | Model | Outcome |

|---|---|---|

| C | Mouse model of Alzheimer’s | Reduced amyloid plaque formation |

| D | Rat model of Parkinson’s | Improved motor function |

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the methoxy group or the positioning of the chlorine atom can significantly affect its potency and selectivity for biological targets.

Key Findings from SAR Studies

- Substituent Variation : Changing the methoxy group to other alkoxy groups alters lipophilicity and receptor binding.

- Positioning of Chlorine : Moving the chlorine atom can impact enzyme inhibition efficacy and selectivity.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : A clinical trial investigated the efficacy of a related pyridine derivative in treating patients with advanced cancer. Results indicated significant tumor reduction in a subset of patients, warranting further exploration into similar compounds like this compound.

- Case Study 2 : Research on neuroprotective agents revealed that compounds structurally similar to this compound could mitigate cognitive decline in animal models, suggesting potential applications in treating Alzheimer's disease.

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-6-(4-methoxybenzyloxy)pyridine?

The compound can be synthesized via nucleophilic aromatic substitution (SNAr) or coupling reactions. A plausible method involves reacting 2,6-dichloropyridine with 4-methoxybenzyl alcohol under basic conditions (e.g., NaH or K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile. Optimization of reaction time, temperature (typically 80–120°C), and stoichiometry is critical to achieve high regioselectivity for the 6-position. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization ensures product purity. Structural confirmation requires ¹H/¹³C NMR to verify substitution patterns and ESI-MS for molecular weight validation .

Q. How should researchers confirm the structural identity of this compound?

Combine spectroscopic and chromatographic methods:

- ¹H NMR : Look for characteristic signals of the methoxy group (~3.8 ppm, singlet) and aromatic protons from the pyridine and benzyloxy moieties (6.5–8.5 ppm).

- ESI-MS : Confirm the molecular ion peak ([M+H]⁺) and fragmentation pattern.

- HPLC-PDA : Use reverse-phase chromatography with a C18 column (acetonitrile/water mobile phase) to assess purity (>95%) and retention time consistency. Cross-reference data with computational predictions (e.g., DFT for NMR shifts) to resolve ambiguities .

Q. What safety protocols are essential for handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.

- Exposure Limits : While specific limits for this compound are unavailable, adhere to general pyridine derivative guidelines (e.g., <1 mg/m³ for airborne particulates).

- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste.

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .

Advanced Questions

Q. How can contradictory mutagenicity data be resolved for halogenated pyridine derivatives?

Contradictions often arise from metabolic activation systems or strain-specific responses. Design assays using:

- Bacterial Reverse Mutation (Ames Test) : Test with/without S9 liver homogenate (e.g., rat liver microsomes) in TA98, TA100, and TA1535 Salmonella strains.

- Mammalian Cell Tests : Complement with micronucleus assays (e.g., CHO cells) to assess clastogenicity.

- Dose-Response Analysis : Use at least five concentrations (0.1–100 µg/mL) with positive (e.g., benzo[a]pyrene) and negative controls. Statistical significance (p < 0.05) and reproducibility across triplicate experiments are key .

Q. What experimental designs are appropriate for chronic toxicity studies?

- Species and Dosing : Use Sprague-Dawley rats or CD-1 mice (n=50/group) with daily oral gavage (0.1–50 mg/kg bw) for 24 months. Include recovery groups to assess reversibility.

- Endpoints : Monitor organ weights (liver, kidneys), histopathology (bile duct hyperplasia, necrosis), and hematological parameters.

- Metabolite Tracking : Quantify 4-methoxybenzoic acid (a potential metabolite) via LC-MS/MS in urine and plasma. Compare with acute toxicity data (LD₅₀) to establish safety margins .

Q. How can chromatographic separation of this compound be optimized in complex matrices?

- Column Selection : Use a pentafluorophenyl (PFP) column for enhanced aromatic selectivity.

- Mobile Phase : Gradient elution with 0.1% formic acid in water and acetonitrile improves peak symmetry.

- Detection : UV at 254 nm (pyridine absorbance) coupled with charged aerosol detection (CAD) for non-UV-active impurities.

- Method Validation : Assess linearity (R² > 0.99), LOD/LOQ (≤10 ng/mL), and recovery rates (spiked samples, 90–110%) .

Key Considerations

- Data Contradictions : Address discrepancies (e.g., conflicting mutagenicity results) by replicating studies under standardized OECD guidelines and using multiple endpoints .

- Regulatory Compliance : While no specific guidelines exist for this compound, align with EU REACH and EPA frameworks for pyridine derivatives, emphasizing metabolite profiling and environmental persistence studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.